(3,5-Dimethylpyrazol-1-yl)-(4-ethoxy-3-methoxyphenyl)methanone
Overview
Description
1-(4-Ethoxy-3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a benzoyl group substituted with ethoxy and methoxy groups, attached to a pyrazole ring
Preparation Methods
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(4-ethoxy-3-methoxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methoxybenzaldehyde and 3,5-dimethylpyrazole.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 3,5-dimethylpyrazole in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzoyl group to a benzyl alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of organic materials with nonlinear optical properties, which are important for applications in photonics and optoelectronics.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(4-ethoxy-3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-(4-Ethoxy-3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:
4-Ethoxy-3-methoxybenzaldehyde: This compound is a precursor in the synthesis of the pyrazole derivative and shares similar structural features.
3,5-Dimethylpyrazole: Another precursor, it forms the pyrazole ring in the target compound.
4-Ethoxy-3-methoxybenzyl alcohol: This compound has a similar benzoyl group but differs in the functional group attached to the benzene ring.
The uniqueness of (3,5-Dimethylpyrazol-1-yl)-(4-ethoxy-3-methoxyphenyl)methanone lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-ethoxy-3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-20-13-7-6-12(9-14(13)19-4)15(18)17-11(3)8-10(2)16-17/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVONDCOTWNSKDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C(=CC(=N2)C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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